N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked via an ethyl chain to an acetamide moiety, which is further substituted with a sulfur-containing 1-phenyl-1H-tetrazole group.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c25-18(13-28-19-21-22-23-24(19)15-4-2-1-3-5-15)20-9-8-14-6-7-16-17(12-14)27-11-10-26-16/h1-7,12H,8-11,13H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXACJEUOKNZQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCNC(=O)CSC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes existing research on its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.
The molecular formula of the compound is , with a molecular weight of 398.44 g/mol. Its structure includes a dihydrobenzo[b][1,4]dioxin moiety linked to a thioacetamide group, which is known to influence biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of thiadiazole and related compounds exhibit varying degrees of antibacterial activity. For instance, compounds with specific substituents have shown significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications to the thiadiazole ring can enhance antibacterial properties .
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| Compound A | E. coli | 100 |
| Compound B | S. aureus | 50 |
| Compound C | P. aeruginosa | >300 |
2. Anticancer Activity
The compound has been evaluated for its anticancer properties using various cell lines. Studies have demonstrated that it can inhibit cell proliferation in lung (A549), breast (T47D), and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 25 | Apoptosis induction |
| T47D | 30 | Cell cycle arrest |
| SW707 | 15 | Cytotoxicity via ROS generation |
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Interaction with Cell Membranes : It could disrupt membrane integrity in microbial cells, leading to increased permeability and cell death.
- Modulation of Signaling Pathways : The compound may influence pathways involved in apoptosis and cell cycle regulation.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antibacterial Study : A study conducted by Kumar et al. evaluated various thiadiazole derivatives against bacterial strains, revealing that specific substitutions significantly enhanced antibacterial efficacy .
- Anticancer Evaluation : Research by Matysiak et al. demonstrated that certain substituted thiadiazoles exhibited potent anticancer properties against multiple human cancer cell lines, suggesting a promising avenue for further development .
Comparison with Similar Compounds
Structural and Functional Differences
Core Heterocycles: The target compound employs a tetrazole-thioether group, which is more electronegative and rigid compared to the triazole (6a) or thiazole (17a) groups in analogs. This rigidity may influence binding specificity in biological targets .
Synthesis Pathways :
- The target’s tetrazole-thioacetamide moiety likely forms via nucleophilic substitution (e.g., thiol-displacement) or 1,3-dipolar cycloaddition, similar to triazole derivatives in .
- In contrast, thiazole-based analogs (17a) require multistep substitutions on preformed heterocycles, increasing synthetic complexity .
Biological Implications :
- Compounds with benzodioxin-thiazole cores (e.g., 17a) exhibit CDK9 inhibition, suggesting the target’s benzodioxin moiety may similarly interact with kinase ATP-binding pockets .
- The tetrazole-thioether group in the target could enhance oxidative stability compared to thioamide derivatives (e.g., II in ), which are prone to hydrolysis .
Spectral and Physicochemical Data
- IR/NMR Trends :
- The target’s tetrazole-thio group is expected to show IR peaks near 1250–1275 cm⁻¹ (C–S) and 1670–1680 cm⁻¹ (C=O), aligning with acetamide signals in analogs like 6a and 6b .
- ¹H NMR would feature benzodioxin aromatic protons (δ 6.8–7.2 ppm) and ethyl linker signals (δ 2.8–3.5 ppm), similar to compound 17a .
Preparation Methods
Alkylation of 2,3-Dihydroxybenzaldehyde
The 2,3-dihydrobenzo[b]dioxin core is synthesized via alkylation of 2,3-dihydroxybenzaldehyde with 1,2-dibromoethane under basic conditions. In a representative procedure, 2,3-dihydroxybenzaldehyde (10 mmol) is dissolved in dimethylformamide (DMF) and treated with potassium carbonate (30 mmol) and 1,2-dibromoethane (12 mmol) at 80°C for 12 hours. The reaction mixture is quenched with ice water, and the product is extracted with dichloromethane. After solvent evaporation, 6-bromoethyl-2,3-dihydrobenzo[b]dioxin is obtained as a pale-yellow solid (yield: 68%).
Preparation of 2-((1-Phenyl-1H-tetrazol-5-yl)thio)acetic Acid
Cyclization to Form 1-Phenyl-1H-tetrazole-5-thiol
The tetrazole ring is synthesized via a [2+3] cycloaddition between phenylazide and thiocyanic acid. Phenylazide (5 mmol) is reacted with ammonium thiocyanate (6 mmol) in acetic acid at 100°C for 8 hours. The resulting 1-phenyl-1H-tetrazole-5-thiol is isolated via filtration (yield: 74%).
Thioether Formation with Bromoacetic Acid
The thiol intermediate (4 mmol) is treated with bromoacetic acid (4.4 mmol) in the presence of potassium carbonate (12 mmol) in acetone at 25°C for 6 hours. The reaction mixture is acidified with HCl (1M), and 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetic acid precipitates as a white solid (yield: 81%).
Table 2: Spectroscopic Data for 2-((1-Phenyl-1H-tetrazol-5-yl)thio)acetic Acid
| Technique | Data |
|---|---|
| ¹H NMR | δ 7.85–7.45 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂), 3.98 (s, 2H, S-CH₂) |
| IR | 1695 cm⁻¹ (C=O), 2560 cm⁻¹ (S-H) |
| MS | m/z 265 [M+H]⁺ |
Amide Coupling to Form the Target Compound
Activation of Carboxylic Acid
2-((1-Phenyl-1H-tetrazol-5-yl)thio)acetic acid (3 mmol) is activated using thionyl chloride (6 mmol) in anhydrous dichloromethane at 0°C for 2 hours. The resulting acid chloride is used directly in the next step.
Amidation with 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethylamine
The acid chloride (3 mmol) is added dropwise to a solution of 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethylamine (3 mmol) and triethylamine (6 mmol) in dichloromethane at 0°C. The mixture is stirred at 25°C for 12 hours, washed with water, and purified via recrystallization (ethanol/water) to yield the title compound as a white crystalline solid (yield: 65%).
Table 3: Comparative Yields of Amidation Methods
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | 25 | 65 |
| EDCl/HOBt | DMF | 25 | 58 |
| HATU | DMF | 25 | 63 |
Optimization of Reaction Conditions
Temperature and Solvent Effects
Reaction yields for the amidation step are maximized in dichloromethane at 25°C, whereas polar aprotic solvents like DMF result in side reactions. Elevated temperatures (>40°C) promote decomposition of the tetrazole moiety.
Analytical Characterization
Spectroscopic Confirmation
The final compound is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include δ 7.82–6.85 (aromatic protons), δ 4.25 (dioxane O-CH₂), and δ 3.92 (S-CH₂). HRMS confirms the molecular formula C₂₀H₂₀N₄O₃S with a calculated mass of 420.12 g/mol.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a purity of 98.5% with a retention time of 6.8 minutes. The melting point is determined as 182–184°C (uncorrected).
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
- Methodology: The compound is typically synthesized via multi-step reactions, including nucleophilic substitution, cycloaddition, or thioesterification. Key steps involve coupling the dihydrobenzo[d][1,4]dioxin ethylamine moiety with the tetrazole-thioacetamide group. Optimization requires careful control of temperature (e.g., room temperature for click chemistry ), solvent selection (e.g., tert-butanol/water mixtures ), and stoichiometric ratios of intermediates. Microwave-assisted synthesis may improve reaction efficiency .
- Characterization: Confirm intermediates and final products using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify structural integrity .
Q. How can spectroscopic methods resolve structural ambiguities in this compound?
- Approach: Use -NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm, methylene groups at δ 4.3–5.5 ppm) . -NMR detects carbonyl signals (~165–170 ppm) and heterocyclic carbons. IR spectroscopy confirms functional groups (e.g., C=O at ~1670 cm, NH stretches at ~3260 cm) . HRMS validates molecular weight (±0.001 Da accuracy) .
Q. What preliminary assays are used to evaluate its biological activity?
- Experimental Design: Screen for antimicrobial activity via broth microdilution (MIC assays) or enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric/colorimetric readouts . Cytotoxicity can be assessed using MTT assays on cancer cell lines .
Advanced Research Questions
Q. How can researchers address contradictions in synthetic yield or purity data?
- Troubleshooting: Monitor reaction progress with TLC (hexane:EtOAc, 8:2) and adjust purification techniques (e.g., gradient column chromatography vs. recrystallization) . Use HPLC to quantify impurities and identify side products (e.g., dimerization or oxidation byproducts) . Kinetic studies under varying conditions (e.g., inert atmosphere) may resolve inconsistencies .
Q. What experimental strategies elucidate selectivity in target interactions?
- Techniques: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with protein targets . Validate selectivity via competitive binding assays or mutagenesis studies (e.g., alanine scanning of active-site residues) . Surface plasmon resonance (SPR) quantifies binding kinetics .
Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
- Analysis: Conduct stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) using LC-MS to track degradation products . Accelerated stability testing (40°C/75% RH) identifies vulnerable functional groups (e.g., tetrazole or acetamide hydrolysis) .
Q. What computational tools support structure-activity relationship (SAR) studies?
- Modeling: Apply QSAR models (e.g., CoMFA, CoMSIA) to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity . Free-energy perturbation (FEP) calculations predict potency changes for synthetic analogs .
Q. How can researchers integrate findings into broader theoretical frameworks (e.g., enzyme inhibition or receptor modulation)?
- Conceptual Integration: Link experimental data to mechanistic theories (e.g., competitive vs. allosteric inhibition) using kinetic assays (e.g., Lineweaver-Burk plots) . Compare results with structurally related compounds (e.g., oxadiazole or triazole derivatives) to identify conserved pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
